Bienvenue dans la boutique en ligne BenchChem!

MK-1064

Orexin receptor pharmacology Sleep neurobiology Insomnia drug discovery

MK-1064 is the premier 2-SORA for OX2R pharmacology, validated cross-species and in Phase I human trials. Unlike DORAs, its >3000x OX2R selectivity isolates REM/NREM sleep effects without OX1R interference. Essential for translational PK/PD modeling and benchmarking novel antagonists. Secure vials for definitive, reproducible research.

Molecular Formula C24H20ClN5O3
Molecular Weight 461.9 g/mol
CAS No. 1207253-08-4
Cat. No. B609078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-1064
CAS1207253-08-4
SynonymsMK1064;  MK-1064;  MK 1064.
Molecular FormulaC24H20ClN5O3
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)CNC(=O)C2=C(N=CC(=C2)C3=CC(=CN=C3)Cl)C4=CC=CC=N4)OC
InChIInChI=1S/C24H20ClN5O3/c1-32-21-7-6-18(30-24(21)33-2)14-29-23(31)19-10-16(15-9-17(25)13-26-11-15)12-28-22(19)20-5-3-4-8-27-20/h3-13H,14H2,1-2H3,(H,29,31)
InChIKeyCKTWQGHVNRYNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-1064 (CAS 1207253-08-4) 5-(5-chloro-3-pyridinyl)-N-[(5,6-dimethoxy-2-pyridinyl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide: Selective OX2R Antagonist for Sleep Research and Insomnia Drug Discovery


MK-1064 (CAS 1207253-08-4) is a small-molecule orexin-2 receptor (OX2R) antagonist with a molecular formula of C24H20ClN5O3 and molecular weight of 461.9 g/mol [1]. Originally developed by Merck & Co., this compound represents a first-in-class selective OX2R single antagonist (2-SORA) that completed Phase I clinical evaluation for insomnia [2]. It is orally bioavailable and demonstrates high selectivity for OX2R over OX1R (>100-fold), a property that distinguishes it mechanistically from FDA-approved dual orexin receptor antagonists . MK-1064 is primarily utilized as a pharmacological tool compound for investigating OX2R-mediated sleep architecture, orexin neurobiology, and translational insomnia research.

Why MK-1064 (CAS 1207253-08-4) Cannot Be Substituted with Generic OX2R Antagonists or Dual Orexin Receptor Antagonists in Sleep Research


Orexin receptor pharmacology is exquisitely sensitive to subtype selectivity and receptor occupancy thresholds. OX1R and OX2R mediate distinct and sometimes opposing effects on sleep architecture—OX2R antagonism alone is sufficient to promote both NREM and REM sleep, whereas concurrent OX1R blockade can dysregulate REM sleep and alter cataplexy risk profiles [1]. Dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant exhibit varying OX1R/OX2R selectivity ratios that produce different sleep-stage signatures, PK profiles, and off-target liabilities [2]. Among OX2R-selective antagonists (2-SORAs), compounds differ in absolute potency, selectivity ratio, CYP3A4 interaction potential, oral bioavailability, and species cross-reactivity—parameters that directly influence translational validity and experimental reproducibility [3]. MK-1064 occupies a unique position as a highly selective OX2R antagonist with extensive cross-species validation (mouse, rat, dog, rhesus monkey, human) and completed Phase I clinical sleep data, making it an irreplaceable reference compound for OX2R pharmacology studies and translational sleep research.

MK-1064 (CAS 1207253-08-4) Quantitative Differentiation: Head-to-Head Potency, Selectivity, PK, and Off-Target Comparisons Against OX2R Antagonists and DORAs


OX2R Binding Affinity and Subtype Selectivity: MK-1064 vs. EMPA, Seltorexant, Suvorexant, Daridorexant, Lemborexant

MK-1064 exhibits sub-nanomolar binding affinity for human OX2R (Ki = 0.5 nM) with exceptionally high selectivity over OX1R (Ki = 1584 nM), yielding a selectivity ratio of ~3168-fold . This selectivity substantially exceeds that of the OX2R-selective antagonist EMPA (Ki OX2R = 1.1 nM, OX1R = 900 nM; ~818-fold selectivity) [1] and the OX2R-preferring dual antagonist lemborexant (IC50 OX2R = 2.6 nM, OX1R = 6.1 nM; ~2.3-fold OX2R preference) [2]. Seltorexant, a clinical-stage 2-SORA, demonstrates similar sub-nanomolar potency (pKi = 8.0, Ki ≈ 10 nM) but MK-1064's absolute OX2R Ki value is approximately 20-fold lower [3]. FDA-approved DORAs suvorexant (Ki OX2R ≈ 0.35 nM, OX1R ≈ 0.55 nM) and daridorexant (Ki OX2R = 0.78 nM, OX1R = 0.52 nM) lack the OX2R-selectivity signature of MK-1064, which is mechanistically critical for isolating OX2R-specific pharmacological effects [4][5].

Orexin receptor pharmacology Sleep neurobiology Insomnia drug discovery GPCR antagonist selectivity

CYP3A4 Inhibition Liability: MK-1064 Demonstrates Minimal Interaction Compared to Daridorexant

MK-1064 exhibits weak CYP3A4 inhibition with a Ki value of 9500 nM (9.5 µM) and an IC50 of 140 nM in time-dependent inhibition assays [1]. In contrast, daridorexant is extensively metabolized by CYP3A4 (major pathway) and carries a clinical contraindication with strong CYP3A4 inhibitors, requiring dose adjustment with moderate inhibitors [2]. MK-1064's CYP3A4 metabolism accounts for only ~30% of plasma radioactivity (two hydroxylated metabolites M1 and M2), suggesting multiple clearance pathways that reduce CYP3A4-dependent drug-drug interaction risk . Lemborexant is also a CYP3A4 substrate with significant interaction liability (contraindicated with strong CYP3A4 inhibitors, dose reduction required with moderate inhibitors) [3]. This differential CYP3A4 profile positions MK-1064 as a lower-interaction-risk tool compound for in vivo studies requiring concomitant medications or in polypharmacy research models.

Drug-drug interaction CYP450 metabolism Pharmacokinetics Preclinical safety

Human Clinical Sleep Pharmacodynamics: MK-1064 Provides First-in-Class Polysomnography Validation of OX2R-Selective Sleep Induction

MK-1064 is the first OX2R-selective antagonist to demonstrate polysomnography (PSG)-quantified sleep induction in humans, achieving statistically significant dose-dependent increases in both REM and NREM sleep across two Phase I studies [1]. At oral doses of 50, 120, and 250 mg, MK-1064 decreased latency to persistent sleep, reduced wake after sleep onset (WASO), and increased total sleep time and sleep efficiency [2]. Preclinically, MK-1064 promotes sleep at OX2R occupancies higher than those observed for dual antagonists—a threshold-dependent effect validated across mouse, rat, dog, and rhesus monkey [1]. In contrast, seltorexant, while advancing to Phase III clinical trials for major depressive disorder with insomnia symptoms, has not published equivalent PSG sleep architecture data from Phase I at the level of detail available for MK-1064 [3]. EMPA lacks human clinical sleep data entirely and remains a preclinical tool compound . MK-1064's translational dataset bridges preclinical OX2R pharmacology to human sleep physiology, making it the most extensively cross-validated OX2R-selective reference compound available.

Polysomnography Sleep architecture Translational neuroscience Phase I clinical pharmacology

Oral Pharmacokinetics Across Preclinical Species: MK-1064 Enables Consistent Cross-Species Translational Modeling

MK-1064 demonstrates moderate and consistent oral bioavailability across rat, dog, and rhesus monkey with moderate clearance rates, enabling robust cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling . Human Phase I PK data show dose-proportional Cmax ranging from 2.09 µM at 50 mg to 8.28 µM at 250 mg oral doses, with a terminal half-life of approximately 11.1 hours at the 100 mg dose [1]. MK-1064 is a substrate for human P-glycoprotein with a modest efflux ratio of 2.4, suggesting limited brain efflux liability . In contrast, EMPA's brain penetration and oral bioavailability are less comprehensively characterized, with reported efficacy at high doses (10-300 mg/kg in mice) that may reflect limited CNS exposure [2]. Suvorexant analog 47 (a key intermediate in suvorexant development) exhibited high clearance in rats (53 mL/min/kg) and low oral bioavailability (2% in rats, 16% in dogs), highlighting the optimization challenges overcome by compounds like MK-1064 [3]. MK-1064's well-characterized multi-species PK profile reduces translational uncertainty in sleep pharmacology studies.

Pharmacokinetics ADME Oral bioavailability Translational pharmacology

Myeloperoxidase (MPO) Inhibition: A Differentiating Off-Target Activity Not Observed in Comparator OX2R Antagonists

MK-1064 exhibits moderate inhibitory activity against myeloperoxidase (MPO) with an IC50 of 26 nM in a chlorination activity assay [1]. MPO is a heme enzyme implicated in neuroinflammation, oxidative stress, and cardiovascular pathology, and is not a reported target of other OX2R antagonists including EMPA, seltorexant, suvorexant, daridorexant, or lemborexant [2]. MK-1064 also shows weak inhibition of thyroid peroxidase (TPO) with an IC50 of 1.7 µM, approximately 65-fold less potent than its MPO inhibition [1]. This unique MPO inhibitory activity may confer additional pharmacological effects in neuroinflammatory models or sleep disorders with comorbid inflammatory components, though this activity remains to be fully characterized in vivo. The absence of comparable MPO inhibition data for other OX2R antagonists (either unreported or tested and found inactive) suggests MK-1064 possesses a polypharmacology profile that distinguishes it from more target-selective OX2R antagonists.

Off-target pharmacology Myeloperoxidase Inflammation Neuroinflammation

Cross-Species OX2R Affinity Conservation: MK-1064 Demonstrates Superior Translational Validity Across Rodent and Primate Receptors

MK-1064 maintains high-affinity binding to OX2R across multiple preclinical species with Ki values of 0.5 nM (human), 0.6 nM (mouse), and 0.8 nM (rat) in radioligand binding assays, demonstrating <2-fold variation in potency across species [1]. This species conservation of OX2R affinity is critical for translational sleep research where rodent models are used to predict human pharmacodynamics. Seltorexant shows similar cross-species affinity (pKi = 8.0 human, 8.1 rat), but its absolute potency (Ki ≈ 10 nM) is lower than MK-1064 [2]. EMPA's OX2R Ki of 1.1 nM and OX2R selectivity ratio of ~818-fold have been validated across species, but its higher Ki value compared to MK-1064 may necessitate higher dosing in vivo [3]. MK-1064's consistent sub-nanomolar OX2R affinity across mouse, rat, and human receptors enables direct translation of in vivo occupancy and efficacy data without species-specific potency corrections, reducing experimental variability in cross-species PK/PD studies.

Species cross-reactivity Translational pharmacology OX2R orthologs Preclinical model validation

MK-1064 (CAS 1207253-08-4) Optimal Use Cases: Where Its Differentiated Pharmacology Delivers Unique Scientific Value


OX2R-Selective Sleep Architecture Studies Requiring Clean Pharmacological Dissection of Receptor Subtype Contributions

MK-1064's >3000-fold selectivity for OX2R over OX1R enables researchers to isolate OX2R-specific effects on sleep architecture (REM/NREM balance, latency, fragmentation) without OX1R-mediated confounding. This is critical for studies investigating the differential roles of orexin receptor subtypes in sleep regulation, cataplexy risk, and arousal thresholds. The compound's validated cross-species pharmacology (mouse, rat, dog, rhesus, human) supports translational research programs aimed at understanding OX2R mechanisms across preclinical models and human physiology [1].

Translational PK/PD Modeling of OX2R Antagonism for Insomnia Drug Development

With completed Phase I clinical data including dose-dependent PSG sleep parameters (latency to persistent sleep, WASO, sleep efficiency) and full PK characterization (Cmax 2.09-8.28 µM, t½ ~11.1 h), MK-1064 serves as the definitive reference compound for OX2R PK/PD modeling. Researchers developing novel OX2R antagonists can use MK-1064's human PK/PD relationship as a benchmark for predicting clinical efficacy based on receptor occupancy thresholds established preclinically [2].

Comparative Pharmacology Studies Between OX2R-Selective Antagonists and Dual Orexin Receptor Antagonists (DORAs)

MK-1064 is the most extensively characterized OX2R-selective antagonist with direct comparator data against DORAs in the same preclinical sleep models. Studies show MK-1064 requires higher OX2R occupancy than DORAs to achieve equivalent sleep promotion, a mechanistic insight critical for understanding the relative contributions of OX1R vs. OX2R blockade. MK-1064 is the standard 2-SORA comparator for benchmarking novel OX2R antagonists and for head-to-head studies evaluating the therapeutic index of selective versus dual orexin receptor blockade [3].

Polypharmacy and Drug-Drug Interaction Studies in Sleep Pharmacology Models

MK-1064's minimal CYP3A4 inhibition (Ki = 9.5 µM) and partial (~30%) CYP3A4-dependent metabolism make it a lower-interaction-risk tool compound for in vivo studies requiring concomitant medications. Researchers evaluating OX2R antagonism in combination with other CNS-active compounds or in disease models requiring background polypharmacy (e.g., comorbid depression, pain, or metabolic disorders) can select MK-1064 to minimize CYP-mediated drug-drug interaction confounding [4].

Quote Request

Request a Quote for MK-1064

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.